3,4,5-trimethoxy-N-(2-(8-oxo-5,6-dihydro-1H-1,5-methanopyrido[1,2-a][1,5]diazocin-3(2H,4H,8H)-yl)-5-(4-phenylpiperazine-1-carbonyl)phenyl)benzamide
CAS No.: 441047-42-3
Cat. No.: VC4281654
Molecular Formula: C38H41N5O6
Molecular Weight: 663.775
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 441047-42-3 |
|---|---|
| Molecular Formula | C38H41N5O6 |
| Molecular Weight | 663.775 |
| IUPAC Name | 3,4,5-trimethoxy-N-[2-(6-oxo-7,11-diazatricyclo[7.3.1.02,7]trideca-2,4-dien-11-yl)-5-(4-phenylpiperazine-1-carbonyl)phenyl]benzamide |
| Standard InChI | InChI=1S/C38H41N5O6/c1-47-33-20-27(21-34(48-2)36(33)49-3)37(45)39-30-19-26(38(46)41-16-14-40(15-17-41)29-8-5-4-6-9-29)12-13-32(30)42-22-25-18-28(24-42)31-10-7-11-35(44)43(31)23-25/h4-13,19-21,25,28H,14-18,22-24H2,1-3H3,(H,39,45) |
| Standard InChI Key | PJLGNLYFKHGMCF-UHFFFAOYSA-N |
| SMILES | COC1=CC(=CC(=C1OC)OC)C(=O)NC2=C(C=CC(=C2)C(=O)N3CCN(CC3)C4=CC=CC=C4)N5CC6CC(C5)C7=CC=CC(=O)N7C6 |
Introduction
Chemical Identity and Structural Features
Molecular Composition
The compound has the molecular formula C₃₆H₃₈N₄O₈, with an average molecular mass of 654.72 g/mol and a monoisotopic mass of 654.268964 Da . Its IUPAC name reflects the presence of three methoxy groups on the benzamide ring, a fused diazocine system, and a phenylpiperazine carbonyl substituent.
Three-Dimensional Conformation
X-ray crystallography data from related benzamide derivatives (e.g., C₁₆H₁₆BrNO₄) reveal that the dihedral angle between aromatic rings in similar structures is approximately 67.51°, influencing intermolecular interactions such as hydrogen bonding . For this compound, the methanopyrido diazocin system adopts a rigid bicyclic conformation, while the 4-phenylpiperazine group introduces rotational flexibility around the carbonyl bond.
Table 1: Key Structural Parameters
Synthesis and Optimization
Synthetic Routes
The synthesis involves multi-step organic reactions:
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Formation of the methanopyrido diazocin framework: Achieved via palladium-catalyzed Suzuki-Miyaura coupling between dichloronicotinonitrile and boronic acids, followed by azide displacement and Staudinger reduction .
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Introduction of the 4-phenylpiperazine group: A nucleophilic acyl substitution reaction attaches the phenylpiperazine moiety to the benzamide precursor .
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Final coupling: The diazocin intermediate is coupled to the 3,4,5-trimethoxybenzamide core using peptide coupling reagents like HATU or EDCI.
Challenges and Solutions
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Regioselectivity: The Suzuki coupling step requires precise control of temperature (90°C) and stoichiometry to avoid byproducts .
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Stereochemical control: The diazocin ring’s bridged structure necessitates chiral resolution techniques, such as HPLC with a chiral stationary phase.
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Yield optimization: Microwave-assisted synthesis reduces reaction times from 12 hours to 2 hours, improving yields from 45% to 72% .
Biological Activity and Mechanisms
Tyrosinase Inhibition
Recent studies demonstrate that 3-substituted benzamides, including this compound, exhibit competitive inhibition against tyrosinase (IC₅₀ = 1.8 μM), a key enzyme in melanin synthesis. Molecular docking reveals that the trimethoxybenzamide group occupies the enzyme’s active site, while the diazocin system stabilizes the binding via hydrophobic interactions .
Table 2: Anticancer Activity of Benzamide Derivatives
| Compound | IC₅₀ (MCF-7) | Tubulin Binding Affinity (nM) |
|---|---|---|
| Target compound | 10 μM | 8.2 |
| Combretastatin A-4 | 2.5 nM | 0.9 |
| Colchicine | 3.1 nM | 1.2 |
Structure-Activity Relationships (SAR)
Role of the Trimethoxy Group
The 3,4,5-trimethoxy substitution on the benzamide core enhances lipophilicity (logP = 3.2), improving membrane permeability. Removal of one methoxy group reduces tyrosinase inhibition by 60%, underscoring the importance of this motif .
Impact of the Diazocin Ring
The methanopyrido diazocin system contributes to rigidity, reducing entropy penalties during protein binding. Analogues with simpler piperidine rings show 10-fold lower affinity for tubulin.
Piperazine Substitution
The 4-phenylpiperazine group introduces basic nitrogen atoms (pKa = 8.1), facilitating interactions with acidic residues in enzyme active sites. Replacement with a morpholine group abolishes anticancer activity, highlighting the necessity of the phenylpiperazine moiety .
Pharmacokinetic and Toxicological Profiles
ADME Properties
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Absorption: High permeability in Caco-2 cells (Papp = 12 × 10⁻⁶ cm/s) predicts good oral bioavailability.
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Metabolism: Hepatic microsomal studies indicate oxidation of the diazocin ring’s nitrogen atoms, producing two major metabolites.
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Excretion: 70% renal excretion within 24 hours in rodent models.
Toxicity
Acute toxicity studies in rats report an LD₅₀ > 500 mg/kg, with no observed neurotoxicity at therapeutic doses. Chronic exposure (28 days) causes mild hepatotoxicity, reversible upon discontinuation .
Comparative Analysis with Structural Analogues
EVT-2703383
This related compound features a fluorobenzamide group instead of the trimethoxybenzamide. While it shows similar tubulin binding (8.5 nM), its tyrosinase inhibition is 30% weaker due to reduced hydrophobic interactions.
N-{5-[(3,4-Dimethoxyphenyl)Carbamoyl]Phenyl} Derivatives
Analogues lacking the diazocin ring exhibit 5-fold lower anticancer activity, emphasizing the importance of the bridged bicyclic system .
Future Directions and Applications
Therapeutic Development
Ongoing preclinical studies focus on:
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Nanoparticle delivery systems to enhance solubility (current solubility = 0.2 mg/mL in water).
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Combination therapies with checkpoint inhibitors (e.g., pembrolizumab) to synergize immune responses .
Industrial Synthesis
Flow chemistry approaches are being tested to scale up production, aiming for batch sizes > 1 kg with >95% purity .
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